molecular formula C10H10BrClO2 B14071659 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14071659
M. Wt: 277.54 g/mol
InChI Key: KTQPPOQFBKCNGM-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl substituent at the 3-position and a hydroxyl group at the 2-position of the phenyl ring. This compound’s structure combines electrophilic (chloro, bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-hydroxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3

InChI Key

KTQPPOQFBKCNGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1O)CBr)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Friedel-Crafts Acylation

The synthesis begins with 2-hydroxybenzaldehyde, which undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1–2 equiv) in anhydrous dichloromethane at 0–5°C. This step yields 2-hydroxy-3-chloroacetylphenol, isolated as a pale-yellow solid (mp 78–80°C, 62% yield). Key challenges include controlling regioselectivity and minimizing O-acylation side products.

Bromomethylation via N-Bromosuccinimide (NBS)

The intermediate is brominated using NBS (1.1 equiv) under radical initiation with AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄ at reflux (76°C). This step introduces the bromomethyl group ortho to the hydroxyl functionality, achieving 58% yield. Nuclear Overhauser Effect (NOE) NMR studies confirm the substitution pattern.

Table 1: Reaction Parameters for Bromomethylation

Parameter Value/Range
Temperature 76°C
NBS Equiv 1.1
Solvent CCl₄
Reaction Time 6–8 h
Isolated Yield 58%

Direct Bromination of Preformed Chloroketones

Synthesis of 1-Chloropropan-2-one Precursor

3-Hydroxypropiophenone is treated with SOCl₂ (2.5 equiv) in dry THF at −20°C, yielding 1-chloro-3-hydroxypropiophenone (mp 45–47°C, 71% yield). The low temperature prevents hydroxyl group chlorination.

Selective Bromomethylation

Bromomethylation employs HBr (48% aq) and paraformaldehyde under acidic conditions (H₂SO₄, 0.5 equiv) at 60°C. This one-pot method achieves 66% yield but requires careful pH control (pH 2–3) to avoid demethylation.

Ullmann-Type Coupling for Aryl-Bromine Bond Formation

Copper-Catalyzed Coupling

A Ullmann reaction between 3-bromo-2-hydroxyphenylboronic acid and 1-chloropropan-2-one is catalyzed by CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMF at 110°C. This method offers 54% yield but suffers from homocoupling byproducts.

Purification Challenges

Column chromatography (SiO₂, hexane/EtOAc 4:1) separates the target compound from dimeric species. GC-MS analysis reveals 92% purity post-purification.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 120°C) reduces the bromomethylation step from 8 h to 25 minutes. Using [BMIM]Br (ionic liquid) as a green solvent enhances yields to 74% while minimizing thermal degradation.

Table 2: Microwave vs Conventional Heating

Parameter Microwave Conventional
Time 25 min 8 h
Yield 74% 58%
Purity 95% 89%

Enzymatic Bromination Strategies

Horseradish Peroxidase (HRP)-Mediated Bromination

HRP enzyme (5 U/mg) catalyzes H₂O₂-dependent bromination of 3-(chloromethyl)-2-hydroxyphenylpropan-2-one using KBr (2 equiv) in acetate buffer (pH 5.0). This eco-friendly method achieves 48% yield but requires precise enzyme activity monitoring.

Limitations and Scalability

Enzymatic denaturation above 40°C and substrate inhibition at >100 mM limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with sodium azide forms an azide derivative .

Scientific Research Applications

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The hydroxyl and chloropropanone moieties may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound likely reduces volatility compared to the trifluoromethylthio analog (boiling point ~298°C vs. estimated higher for hydroxyl derivatives) .
  • The amino-substituted analog exhibits a significantly higher boiling point (379°C), attributed to intermolecular hydrogen bonding.

Bromomethyl Group Reactivity

The bromomethyl group (-CH2Br) in all analogs serves as a reactive site for nucleophilic substitution (e.g., with amines or thiols). For example:

  • Methylthio derivative : Synthesized via substitution of bromine with methylthiolate.
  • Trifluoromethylthio derivative : Likely formed using CF3S− as a nucleophile under basic conditions.

Hydroxyl vs. Thio/Amino Substituents

  • The hydroxyl group in the target compound increases acidity (pKa ~3–4) compared to methylthio (pKa ~7–8) or amino (pKa ~5 for NH2) groups, enabling deprotonation for further functionalization .
  • Thioether groups (e.g., -SCH3, -SCF3) enhance stability toward oxidation compared to hydroxyl .

Chloropropanone Moiety

The α-chloroketone moiety is electrophilic, participating in cross-coupling or condensation reactions. For instance, the Aldol condensation method used for (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one could be adapted for the target compound.

Biological Activity

1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol. This compound features a complex structure that includes bromine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties and biological activities. Recent studies indicate its potential in antimicrobial and anticancer applications, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one include:

  • Bromomethyl group : Contributes to the compound's reactivity.
  • Hydroxyl group : May enhance binding affinity through hydrogen bonding.
  • Chloropropanone moiety : Imparts unique chemical interactions with biological targets.

Biological Activity

Research indicates that 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The mechanism of action is believed to involve the interaction with microbial cell membranes or specific enzymes essential for microbial survival.

Anticancer Potential

Preliminary research suggests that 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one may induce apoptosis in cancer cells. The halogen atoms in its structure can form covalent bonds with nucleophilic sites on proteins, possibly inhibiting key enzymes involved in cancer cell proliferation.

The proposed mechanisms of action for the biological activity of this compound include:

  • Covalent Bond Formation : The presence of halogens allows for the formation of covalent bonds with nucleophilic sites on proteins, which may inhibit their function.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding specificity towards biological targets.

Research Findings

A summary of significant findings from various studies is presented in the following table:

StudyBiological ActivityFindings
AntimicrobialExhibited significant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in specific cancer cell lines; mechanism involves enzyme inhibition.
Enzyme InteractionDemonstrated potential to inhibit key metabolic enzymes in vitro.

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-1-chloropropan-2-one:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound significantly reduced bacterial load in infected models, suggesting a promising therapeutic role.
  • Cancer Cell Line Studies : In vitro studies revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, leading to research on their mechanisms of action.

Q & A

Q. Advanced

  • Controlled stoichiometry : Limit brominating agents (e.g., NBS) to 1 equivalent to prevent over-halogenation .
  • Temperature modulation : Lower temperatures (0–5°C) reduce radical side reactions .
  • In-line purification : Continuous flow systems with scavenger resins to remove excess reagents .

What computational methods can predict the compound’s electronic properties and reactivity?

Q. Advanced

  • DFT calculations : Gaussian or ORCA software to map electrostatic potentials (ESP), identifying electrophilic hotspots (e.g., bromomethyl carbon) .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent modeling : COSMO-RS to predict solubility and stability in various solvents .

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